Coe Comfort

Description

Properties

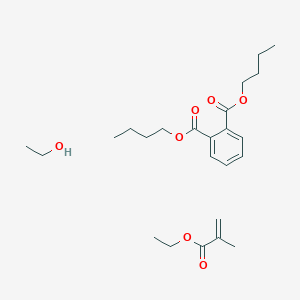

CAS No. |

146883-70-7 |

|---|---|

Molecular Formula |

C24H38O7 |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

dibutyl benzene-1,2-dicarboxylate;ethanol;ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H22O4.C6H10O2.C2H6O/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2;1-4-8-6(7)5(2)3;1-2-3/h7-10H,3-6,11-12H2,1-2H3;2,4H2,1,3H3;3H,2H2,1H3 |

InChI Key |

GLCVZPNILYPNKB-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C |

Synonyms |

Coe Comfort FITT FITT 1.5-1 FITT 2-1 FITT dental tissue conditioner Ivoseal Kerr Fitt |

Origin of Product |

United States |

Foundational & Exploratory

"Coe Comfort" material safety data sheet analysis

An In-depth Technical Analysis of Coe-Comfort™ Tissue Conditioner Safety Data

This technical guide provides a detailed analysis of the Safety Data Sheets (SDS) for Coe-Comfort™, a dental tissue conditioner. The product consists of a powder and a liquid component, which are mixed prior to application. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the material's composition, physicochemical properties, potential hazards, and safety protocols.

Composition Analysis

Coe-Comfort™ is a two-component system. The liquid contains aromatic esters and ethyl alcohol, while the powder is primarily a polyethylmethacrylate (B1180868) copolymer with an antifungal agent.

Coe-Comfort™ Liquid Composition

The liquid component is a flammable mixture containing the following hazardous substances.

| Component | CAS Number | Weight Percentage (% w/w) |

| Benzyl Benzoate | 120-51-4 | 40 - 70% |

| Ethyl Alcohol | 64-17-5 | 5 - 10% |

| Peppermint Oil | 8006-90-4 | ≤ 1% |

Table 1: Hazardous Components of Coe-Comfort™ Liquid as specified in the Safety Data Sheet.[1]

Coe-Comfort™ Powder Composition

The powder component's primary hazardous ingredient is zinc undecylenate, which serves to minimize odor and fungal growth.[2][3][4][5][6]

| Component | CAS Number | Weight Percentage (% w/w) |

| Zinc Undecylenate | 112-38-9 | 2.5 - 10% |

Table 2: Hazardous Components of Coe-Comfort™ Powder as specified in the Safety Data Sheet.[7]

Physicochemical Properties

The physical and chemical characteristics of the unmixed liquid and powder components are distinct and critical for safe handling.

Properties of Coe-Comfort™ Liquid

The liquid is a clear, highly flammable fluid with a characteristic sweet odor.[8]

| Property | Value |

| Appearance | Clear Liquid |

| Boiling Point | 76 - 78°C (168.8 - 172°F)[8][9] |

| Flash Point | 13 - 19°C (55 - 66.5°F) (Closed Cup)[8][10] |

| Ignition Temperature | 425°C (797°F)[8] |

| Solubility in Water | Insoluble / Slightly Soluble[1][8] |

| Organic Solvents | 7.4%[8] |

Table 3: Physical and Chemical Properties of Coe-Comfort™ Liquid.[1][8][9]

Properties of Coe-Comfort™ Powder

The powder is a pink, odorless, solid material that is insoluble in water.[7]

| Property | Value |

| Appearance | Pink / White Powder[7][11] |

| Ignition Temperature | 275°C (527°F)[7] |

| Explosion Limits (Lower) | 1.8 Vol %[7] |

| Solubility in Water | Insoluble[7][11] |

| Solid Content | 100%[7] |

Table 4: Physical and Chemical Properties of Coe-Comfort™ Powder.[7][11]

Hazard Identification, Handling, and Exposure Controls

The SDS for Coe-Comfort™ liquid and powder outlines specific hazards and necessary control measures to ensure safety during handling and use.

Hazard Analysis and Protective Workflow for Coe-Comfort™ Liquid

The liquid is classified as a highly flammable liquid and vapor, harmful if swallowed, a potential skin sensitizer, and may cause organ damage through prolonged or repeated exposure.[1] It is also toxic to aquatic life with long-lasting effects.[1] The logical workflow from hazard identification to the implementation of personal protective equipment (PPE) is crucial.

References

- 1. gc.dental [gc.dental]

- 2. COE-COMFORT™: Dental Tissue Conditioner | GC America [gc.dental]

- 3. scottsdental.com [scottsdental.com]

- 4. Dentabel Plus | Products [dentabelplus.com]

- 5. COE-COMFORT™ [gclatinamerica.com]

- 6. Coe Comfort - Dental Products | Online Shoppe | GC India Dental [gcindiadental.com]

- 7. gc.dental [gc.dental]

- 8. gc.dental [gc.dental]

- 9. gc.dental [gc.dental]

- 10. dentalcity.com [dentalcity.com]

- 11. gc.dental [gc.dental]

A Technical Investigation of Coe-Comfort™ Tissue Conditioner: Composition, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coe-Comfort™, a widely utilized tissue conditioner in clinical dentistry, serves as a temporary soft liner to facilitate the healing of traumatized oral mucosa under ill-fitting dentures. This technical guide provides an in-depth analysis of the powder and liquid components of Coe-Comfort™, detailing its chemical composition, physical and mechanical properties, and the underlying scientific principles of its function. This document synthesizes data from safety data sheets, academic research, and international standards to present a comprehensive resource for researchers and professionals in dental material science and drug development. Detailed experimental protocols for the evaluation of key material properties are provided, alongside visual representations of chemical interactions and experimental workflows to facilitate a deeper understanding of this biomaterial.

Introduction

Tissue conditioners are indispensable tools in prosthodontics, employed to manage inflamed and abused denture-bearing tissues by providing a soft, cushioning layer that distributes masticatory forces more evenly.[1] Coe-Comfort™, manufactured by GC America, is a self-curing, acrylic-based tissue conditioner known for its ease of use and clinical efficacy.[2][3] The material is formed by mixing a polymer powder with a liquid plasticizer, resulting in a gel that adapts to the oral tissues.[4] Over time, the material's properties change as components such as plasticizers and ethanol (B145695) leach out, and water is absorbed from the oral environment.[5] Understanding the precise composition and the dynamic nature of its physical properties is critical for predicting clinical performance and for the development of improved soft lining materials.

Composition of Powder and Liquid Components

The Coe-Comfort™ system consists of a powder and a liquid which, when mixed, form a viscoelastic gel.

Powder Composition

The powder component is primarily composed of Poly(ethyl methacrylate) (PEMA), a polymer that forms the backbone of the gel matrix.[4][6] Incorporated within the powder is Zinc Undecylenate, which acts as an antifungal agent to minimize odor and fungal growth, a common issue with porous soft liners.[2][7]

Liquid Composition

The liquid component is a mixture of a plasticizer and a solvent. The primary plasticizer in Coe-Comfort™ is Benzyl (B1604629) Benzoate (B1203000), an aromatic ester that integrates between the PEMA polymer chains, reducing their intermolecular forces and imparting softness and flexibility to the material.[8][9] Ethyl alcohol is also present in the liquid, which aids in the initial wetting and solvation of the polymer powder, facilitating the formation of a homogenous gel.[8][10] A small amount of peppermint oil is included for flavoring.[8]

Table 1: Summary of Coe-Comfort™ Components

| Component | Chemical Name(s) | Function | Reference |

| Powder | Poly(ethyl methacrylate) | Polymer Matrix | [4][6] |

| Zinc Undecylenate | Antifungal Agent | [7][11] | |

| Liquid | Benzyl Benzoate | Plasticizer | [8][9] |

| Ethyl Alcohol | Solvent | [8][10] | |

| Peppermint Oil | Flavoring Agent | [8] |

Gelation Process and Chemical Interactions

The gelation of Coe-Comfort™ is a physical process rather than a chemical polymerization reaction. When the powder and liquid are mixed, the ethyl alcohol and benzyl benzoate molecules penetrate the PEMA polymer beads, causing them to swell and partially dissolve. This process leads to the entanglement of the polymer chains, forming a cohesive gel matrix. The plasticizer molecules remain interspersed between the polymer chains, providing the characteristic softness and viscoelasticity of the material.

Physical and Mechanical Properties

The clinical success of a tissue conditioner is dictated by its physical and mechanical properties, which evolve over time in the oral environment.

Viscoelastic Properties

Tissue conditioners must exhibit viscoelastic behavior, flowing under pressure to adapt to the tissues (viscous component) while also possessing some resilience (elastic component).[12] These properties are often characterized by dynamic mechanical analysis (DMA), which measures the storage modulus (E'), representing the elastic portion, and the loss modulus (E''), representing the viscous portion. The ratio of these two, the loss tangent (tan δ), indicates the material's damping ability.[10] Studies have shown that Coe-Comfort™ is a softer tissue conditioner compared to some other materials on the market.[13]

Table 2: Viscoelastic and Mechanical Properties of Coe-Comfort™

| Property | Value | Test Method | Reference |

| E-modulus (Day 1) | 0.046 MPa | Immersion in PBS | [14] |

| E-modulus (Day 7) | 0.061 MPa | Immersion in PBS | [14] |

| Force Exerted (Day 1) | 1.688 N | Immersion in PBS | [14] |

| Force Exerted (Day 7) | 2.312 N | Immersion in PBS | [14] |

| Tensile Bond Strength | ~0.37 MPa | Universal Testing Machine | [15] |

Dimensional Stability, Water Sorption, and Solubility

Upon immersion in an aqueous environment, tissue conditioners undergo dimensional changes due to the leaching of plasticizers and ethanol, and the absorption of water.[5] These processes lead to a hardening of the material over time.[16] Studies have evaluated the linear dimensional changes, weight changes, absorption, and solubility of Coe-Comfort™.[17]

Table 3: Dimensional Stability, Water Sorption, and Solubility of Coe-Comfort™

| Property | Observation | Test Condition | Reference |

| Dimensional Change | Shrinkage over time | Water storage | [17] |

| Weight Change | Weight loss over time | Water storage | [17] |

| Solubility | Higher than absorption | Water storage | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the properties of Coe-Comfort™. These protocols are based on ISO standards and published research.

Quantitative Analysis of Components

5.1.1. Analysis of Powder Components

-

Poly(ethyl methacrylate) (PEMA): Quantitative analysis can be performed using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). A known mass of the powder is pyrolyzed at a specific temperature, and the resulting ethyl methacrylate (B99206) monomer is quantified against a calibration curve.

-

Zinc Undecylenate: The zinc content can be determined by inductively coupled plasma mass spectrometry (ICP-MS) after acid digestion of the powder. The undecylenate portion can be quantified using liquid chromatography after derivatization.[]

5.1.2. Analysis of Liquid Components

-

Benzyl Benzoate and Ethanol: Gas chromatography-mass spectrometry (GC-MS) or gas chromatography with flame ionization detection (GC-FID) is the preferred method.[9][15] A known volume of the liquid is diluted in a suitable solvent (e.g., methanol) containing an internal standard. The concentrations are determined by comparing the peak areas to those of calibration standards.

Viscoelastic Properties (Dynamic Mechanical Analysis - DMA)

This protocol is adapted from methodologies described for dental soft liners.[10]

-

Specimen Preparation: Mix Coe-Comfort™ powder and liquid according to the manufacturer's instructions. Place the mixed material in a stainless steel mold of defined dimensions (e.g., 60 mm x 10 mm x 1 mm).

-

Curing: Allow the specimens to set at 37 °C for a specified time (e.g., 24 hours).

-

DMA Analysis:

-

Mount the specimen in the DMA instrument in a tensile or three-point bending configuration.

-

Submerge the specimen in distilled water at 37 °C.

-

Apply a sinusoidal strain at a set frequency (e.g., 1 Hz) over a range of temperatures or at a fixed temperature over a range of frequencies.

-

Record the storage modulus (E'), loss modulus (E''), and loss tangent (tan δ).

-

Tensile Bond Strength

This protocol is based on ISO 10139-2 and published studies.[19][20]

-

Substrate Preparation: Prepare acrylic resin (PMMA) blocks of standardized dimensions (e.g., 25 mm x 10 mm x 3 mm). Roughen the bonding surface with sandpaper (e.g., 320-grit).

-

Bonding: Place two acrylic blocks in a mold with a 3 mm gap between them. Mix Coe-Comfort™ and apply it into the gap, ensuring complete filling and contact with both acrylic surfaces.

-

Curing and Storage: Allow the assembly to cure at 37 °C and 100% humidity for 24 hours. Store the specimens in distilled water at 37 °C for a specified period (e.g., 24 hours).

-

Testing: Mount the specimen in a universal testing machine. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until failure. Record the load at failure and calculate the bond strength in megapascals (MPa).

Plasticizer Leaching (High-Performance Liquid Chromatography - HPLC)

This protocol is a generalized method for analyzing leached components from dental polymers.[21][22]

-

Specimen Preparation: Prepare disc-shaped specimens of Coe-Comfort™ (e.g., 15 mm diameter, 1 mm thickness).

-

Immersion: Immerse each specimen in a known volume of an extraction medium (e.g., artificial saliva, ethanol/water solution) in a sealed container.[23]

-

Incubation: Store the containers at 37 °C. At specified time intervals (e.g., 1, 3, 7, 14 days), collect an aliquot of the immersion solution.

-

HPLC Analysis:

-

Inject the collected aliquot into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Use a mobile phase appropriate for separating benzyl benzoate (e.g., acetonitrile/water gradient).

-

Quantify the concentration of leached benzyl benzoate by comparing the peak area to a calibration curve prepared with known concentrations of benzyl benzoate.

-

Water Sorption and Solubility

This protocol is based on ISO 10139-1 standards.[14][16][24]

-

Specimen Preparation: Prepare several disc-shaped specimens (e.g., 50 mm diameter, 0.5 mm thickness).

-

Initial Drying: Place the specimens in a desiccator at 37 °C until a constant mass (m1) is achieved.

-

Water Immersion: Immerse the specimens in distilled water at 37 °C for 7 days.

-

Wet Mass Measurement: After 7 days, remove the specimens, blot dry, and weigh (m2).

-

Re-drying: Return the specimens to the desiccator until a constant mass (m3) is re-established.

-

Calculations:

-

Water Sorption (µg/mm³): (m2 - m3) / V (where V is the volume of the specimen)

-

Solubility (µg/mm³): (m1 - m3) / V

-

Conclusion

Coe-Comfort™ is a complex biomaterial whose clinical performance is a direct result of the interplay between its constituent components and the oral environment. This technical guide has provided a detailed examination of its powder and liquid composition, the physical and mechanical properties that govern its function, and standardized protocols for their evaluation. For researchers and professionals in dental material science and drug development, a thorough understanding of these aspects is fundamental for the innovation of next-generation soft denture liners with enhanced longevity and therapeutic capabilities. The methodologies and data presented herein offer a robust framework for future research and development in this critical area of prosthodontics.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. scispace.com [scispace.com]

- 5. A dynamic mechanical method to assess bulk viscoelastic behavior of the dentin extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. ISO 10139-1:2018 - Standards Store - Ministry of Commerce and Industry - Sultanate of Oman [dgsm.gso.org.sa]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. Water sorption and solubility of polyamide denture base materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Standards New Zealand [standards.govt.nz]

- 15. benchchem.com [benchchem.com]

- 16. ISO 10139-1:2018 [genorma.com]

- 17. Standard NF EN ISO 10139-2 [boutique.afnor.org]

- 19. Effect of Luteolin Nanoparticles on Bond Strength, Hardness, and Roughness of Tissue Conditioners: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HPLC analysis of components released from dental composites with different resin compositions using different extraction media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. yehhsinchi.com [yehhsinchi.com]

A Comprehensive Technical Guide to the Chemical Properties of Coe-Comfort™ for Dental Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coe-Comfort™ is a widely utilized, self-curing, chairside edentulous tissue conditioner in dentistry. Its primary function is to serve as a temporary soft liner for dentures, acting as a cushion to allow the underlying oral tissues to recover and return to a healthy state.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the key chemical and physical properties of Coe-Comfort™, compiling available quantitative data, outlining experimental protocols, and visualizing relevant biological interactions to support advanced dental research and development.

Chemical Composition

Coe-Comfort™ is a two-component system, consisting of a powder and a liquid, which are mixed to form a viscoelastic gel.

Powder Component: The primary active ingredient in the powder is Zinc Undecylenate , which serves to minimize odor and prevent fungal growth.[7][2][3] The bulk of the powder is a polymer, typically Poly(ethyl methacrylate) (PEMA).

Liquid Component: The liquid component contains Benzoyl Benzoate as a plasticizer and Ethyl Alcohol .[8] The plasticizer is crucial for achieving the desired soft, cushion-like consistency of the mixed material.

Physicochemical Properties

The clinical performance of Coe-Comfort™ is dictated by a range of physicochemical properties that evolve as the material sets and ages.

Viscoelastic Properties and Setting Time

Coe-Comfort™ is characterized as a softer tissue conditioner compared to materials like FITT and Ivoseal.[9] Its viscoelastic nature allows it to flow under pressure, adapting to the contours of the oral tissues, and then exhibit elastic recovery. This property is critical for its function as both a tissue conditioner and a functional impression material. While a specific setting time is not definitively quantified in the literature, the material is designed for a delayed final set, allowing it to adapt to tissue changes over 3-4 days.[10] The gelation time is influenced by factors such as the particle size of the polymer powder and the ethanol (B145695) content in the liquid.[11]

dot

Caption: Workflow of Coe-Comfort™ mixing and setting process.

Mechanical Properties

The mechanical integrity of Coe-Comfort™ is essential for its durability and performance in the oral environment.

| Property | Value (Mean ± SD) | Test Condition |

| Tear Strength | 0.46 ± 0.10 N | Before thermocycling |

| 0.42 ± 0.08 N | After 3000 thermocycles | |

| Hardness (Shore A) | Varies with time | Decreases initially, then increases |

| Strain Under Compression | 0.85263 mm | At 30 minutes |

Data sourced from multiple studies.

Water Sorption and Solubility

Biocompatibility and Cytotoxicity

The biocompatibility of Coe-Comfort™ is a primary consideration, as it is in direct contact with oral mucosal tissues for extended periods.

Component Leaching

The primary biocompatibility concern with Coe-Comfort™ is the leaching of its components, particularly the plasticizer (Benzoyl Benzoate) and ethanol, into the oral environment. This leaching can affect the physical properties of the material over time and may elicit a biological response from the surrounding tissues.

Cytotoxicity

In vitro studies have demonstrated that Coe-Comfort™ exhibits some level of cytotoxicity, which is largely attributed to its leachable components.

| Cell Line | Assay | Result | Incubation Period |

| L929 Mouse Fibroblasts | XTT Assay | High cytotoxicity | 0h, 24h, 48h, 72h |

Data from in vitro studies.

dot

Caption: Logical flow of Coe-Comfort™ interaction with the oral environment.

Signaling Pathways

While specific signaling pathways directly activated by the leached components of Coe-Comfort™ have not been extensively elucidated in the reviewed literature, the general class of methacrylate-based dental materials is known to induce cellular stress responses. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is a central mediator of inflammation. Leached components can act as stressors, leading to the activation of this pathway and subsequent expression of pro-inflammatory cytokines.

Disclaimer: The following diagram represents a generalized inflammatory signaling pathway that may be activated by components of methacrylate-based dental materials. It is not based on studies conducted specifically with Coe-Comfort™.

dot

Caption: Generalized NF-κB inflammatory signaling pathway.

Experimental Protocols

Tear Strength Testing

-

Specimen Preparation: Trouser-leg designed specimens are fabricated using a stainless steel mold.

-

Aging: Specimens are subjected to thermocycling, for example, for 1000 and 3000 cycles between 5°C and 55°C, to simulate aging.

-

Testing: A universal testing machine is used to apply a tensile force to the "legs" of the specimen at a constant crosshead speed until tearing occurs. The force required for tearing is recorded as the tear strength.

Cytotoxicity Assay (XTT Assay)

-

Specimen Preparation: Disc-shaped specimens are prepared and may be soaked in a saline solution for various durations (e.g., 24, 48, 72 hours) to create extracts.

-

Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured in 96-well plates.

-

Exposure: The prepared extracts are added to the cell cultures and incubated.

-

Quantification: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the XTT to a formazan (B1609692) dye, the amount of which is proportional to the number of viable cells. The absorbance is measured using a microplate reader to determine cell viability. The protocol generally follows ISO 10993-5 standards for in vitro cytotoxicity testing.[12][13]

Hardness, Weight Loss, and Strain Under Compression

-

Specimen Preparation: Standardized specimens are prepared according to manufacturer instructions.

-

Hardness: A Shore A durometer is used to measure the indentation hardness of the material at various time intervals after mixing.

-

Weight Loss: Specimens are weighed at different time points to determine the loss of volatile components, such as ethanol and water.

-

Strain Under Compression: The deformation of the material under a defined compressive load is measured at different time intervals to assess its flow and elastic recovery properties.[14]

Conclusion

Coe-Comfort™ possesses a unique set of chemical and physical properties that make it an effective tissue conditioner and functional impression material. Its viscoelasticity allows for excellent adaptation to oral tissues, while its biocompatibility is a key area of ongoing research. The leaching of components such as Benzoyl Benzoate is a critical factor influencing both its mechanical properties over time and its interaction with the biological environment. Further research is warranted to fully elucidate the specific cellular signaling pathways affected by these leached components to further refine the development of future biocompatible dental materials.

References

- 1. scottsdental.com [scottsdental.com]

- 2. COE-COMFORT™: Dental Tissue Conditioner | GC America [gc.dental]

- 3. ddsdentalsupplies.com [ddsdentalsupplies.com]

- 4. safcodental.com [safcodental.com]

- 5. usdentaldepot.com [usdentaldepot.com]

- 6. COE-COMFORT Tissue Conditioner Professional Package | TDSC.com [tdsc.com]

- 7. Dentabel Plus | Products [dentabelplus.com]

- 8. gc.dental [gc.dental]

- 9. Visco-elastic properties of four currently used tissue conditioners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cavex.nl [cavex.nl]

- 11. Factors influencing gelation time of tissue conditioners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mddionline.com [mddionline.com]

- 13. mdcpp.com [mdcpp.com]

- 14. Evaluation of Physical Properties of Tissue Conditioning Materials as used in Functional Impression - A Lab Study - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Coe Comfort™ as a Tissue Conditioner: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coe Comfort™ is a self-curing, poly(ethyl methacrylate) (PEMA)-based soft denture liner designed to function as a tissue conditioner. Its primary role is to provide a temporary soft, viscoelastic interface between an ill-fitting denture and the underlying abused oral mucosa. This guide elucidates the core mechanism of action of this compound, which is fundamentally driven by its dynamic physicochemical properties and the subsequent biological response of the oral tissues. The material's initial softness and flow characteristics allow for an even distribution of masticatory forces, providing a cushioning effect that reduces mechanical stress on irritated tissues. Over time, the leaching of plasticizers and ethanol (B145695) from the material matrix leads to a gradual increase in firmness and a change in its viscoelastic profile. Biologically, while providing a physically favorable environment for tissue recovery, the leached components can elicit cellular responses, including cytotoxicity and a potential inflammatory cascade, which are critical considerations in its clinical application and for future material development. This document provides a detailed examination of these processes, supported by quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.

Physicochemical Mechanism of Action

The therapeutic effect of this compound as a tissue conditioner is intrinsically linked to its chemical composition and the dynamic changes in its physical properties following application.

Chemical Composition

This compound consists of a powder and a liquid component that, when mixed, form a viscoelastic gel.

-

Powder: Primarily composed of poly(ethyl methacrylate) (PEMA) beads.

-

Liquid: A solution containing a blend of plasticizers (historically phthalate-based esters such as butyl phthalyl butyl glycolate (B3277807) - BPBG) and ethyl alcohol.[1] Some formulations may also contain zinc undecylenate, which imparts antifungal properties to minimize odor and fungal growth.[2]

The Role of Viscoelasticity

Upon mixing, the plasticizers and ethanol solvate the PEMA polymer chains, forming a soft, pliable gel. This viscoelastic nature is the cornerstone of its function. The material exhibits both viscous flow and elastic properties, allowing it to adapt to the contours of the oral mucosa under masticatory loads and then partially recover its shape. This "cushioning" effect dissipates and absorbs occlusal forces, protecting the underlying inflamed tissues from further mechanical trauma and allowing for physiological recovery.[2]

Dynamic Changes in Material Properties

The therapeutic window of this compound is temporary due to the continuous leaching of its liquid components into the oral environment. This process fundamentally alters its mechanical properties over time.

Both ethanol and plasticizers are not chemically bound to the PEMA matrix and will leach out over time when in contact with saliva and oral fluids.[1] Studies have shown that this compound exhibits a significant level of plasticizer leaching.[3] This loss of the liquid components is the primary driver for the material's change in hardness and viscoelasticity.

As plasticizers and ethanol leach out, the PEMA polymer chains become less mobile, resulting in a progressive increase in the material's hardness (measured by Shore A durometer) and a shift in its viscoelastic properties. The material becomes less viscous and more elastic, eventually losing its conditioning effect.

Quantitative Data on Material Properties

The following tables summarize the quantitative changes in the physical properties of this compound over time, as reported in various studies.

Table 1: Change in Shore A Hardness of this compound Over Time

| Time Point | Mean Shore A Hardness |

| Baseline | < 20 |

| 3 Days | Increased from baseline |

| 7 Days | Further increase from 3 days |

| 14 Days | Significant increase from baseline |

Data adapted from studies on tissue conditioner degradation.

Table 2: Change in Viscoelastic Properties of this compound Over Time

| Time Point | Storage Modulus (E') | Loss Modulus (E'') |

| 24 Hours | Significant change | Significant change |

| 7 Days | Continued significant change | Continued significant change |

Table 3: Plasticizer Leaching from this compound

| Time Point | Observation |

| 1 to 14 Days | Recorded the highest level of plasticizer leaching among five tested commercial tissue conditioners.[3] |

Biological Mechanism of Action

The biological response to this compound is twofold: a positive response to the improved mechanical environment and a cellular response to the leached chemical components.

Tissue Recovery through Mechanical Relief

The primary and intended biological effect is the resolution of inflammation and tissue recovery. By providing a soft, adaptive interface, this compound reduces localized pressure points and frictional irritation from the denture, allowing the compressed and inflamed oral mucosa to rebound and heal.

Cellular Response to Leached Components

The plasticizers and ethanol that leach from this compound can interact with the cells of the oral mucosa, primarily gingival fibroblasts and oral keratinocytes.

In vitro studies have demonstrated that eluates from this compound can exhibit cytotoxicity. This is likely due to the inherent toxicity of the leached plasticizers and ethanol. The cytotoxic effects can manifest as reduced cell viability and proliferation.[4]

Components leached from acrylic resins can trigger an inflammatory response in oral mucosal cells. This response is often mediated by the activation of intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

-

NF-κB Activation: Leached molecules can act as stressors, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus.

-

Pro-inflammatory Cytokine Expression: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, upregulating the expression of cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[5][6][7] These cytokines can perpetuate the inflammatory state if their expression is sustained.

Visualizations

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for physicochemical and biological analysis of this compound.

Signaling Pathway of Inflammatory Response to Leachables

Caption: Putative NF-κB signaling pathway activated by this compound leachables.

Experimental Protocols

Measurement of Shore A Hardness

-

Specimen Preparation: Mix this compound according to manufacturer's instructions and fabricate disc-shaped specimens of at least 6 mm thickness.

-

Conditioning: Store specimens in artificial saliva at 37°C for predetermined time intervals (e.g., 0, 1, 3, 7, 14 days).

-

Measurement: At each time point, remove specimens from the conditioning medium and blot dry. Use a Shore A durometer to measure the hardness at a minimum of five different points on the specimen surface. The reading is taken 15 seconds after the indenter makes firm contact with the specimen.

-

Data Analysis: Calculate the mean and standard deviation of the hardness values for each time point.

Dynamic Mechanical Analysis (DMA)

-

Specimen Preparation: Prepare rectangular specimens of this compound with standardized dimensions.

-

Conditioning: Age the specimens as described in 6.1.

-

DMA Analysis: Use a dynamic mechanical analyzer in tensile or compressive mode. Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) over a clinically relevant temperature range (e.g., 30-40°C).

-

Data Acquisition: Record the storage modulus (E'), representing the elastic component, and the loss modulus (E''), representing the viscous component, as a function of time or temperature. The loss tangent (tan δ = E''/E') can also be calculated.

Eluate Preparation and Cell Culture Exposure

-

Specimen Preparation: Fabricate this compound discs with a surface area-to-volume ratio relevant to clinical usage.

-

Eluate Collection: Immerse the cured specimens in a sterile cell culture medium (e.g., DMEM) at a ratio of 3 cm²/mL for 24 hours at 37°C.

-

Cell Culture: Plate human gingival fibroblasts or oral keratinocytes in 96-well or 24-well plates and allow them to adhere overnight.

-

Exposure: Remove the culture medium and replace it with the collected eluate (or serial dilutions thereof).

-

Incubation: Incubate the cells with the eluate for specified time periods (e.g., 24, 48, 72 hours).

Cytokine Quantification by ELISA

-

Supernatant Collection: After the incubation period (from protocol 6.3), collect the cell culture supernatants.

-

ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., IL-1β, IL-6, TNF-α).

-

Measurement: Follow the manufacturer's protocol for the ELISA, which typically involves incubation of the supernatant in antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.[8]

Conclusion

The mechanism of action of this compound as a tissue conditioner is a complex interplay of its dynamic physicochemical properties and the resulting biological response of the oral mucosa. Its initial viscoelasticity provides a crucial cushioning effect that facilitates tissue healing by mitigating mechanical stress. However, the inevitable leaching of plasticizers and ethanol alters these properties over time, limiting its therapeutic duration. Furthermore, these leached components can induce cytotoxic and inflammatory responses at the cellular level, primarily through the activation of the NF-κB signaling pathway. A comprehensive understanding of these mechanisms is paramount for the clinical optimization of existing tissue conditioners and for the rational design of next-generation biocompatible and durable soft dental liners. Further research is warranted to precisely quantify the dose-dependent effects of specific leached components on oral cell signaling and to develop materials with a more stable and biocompatible profile.

References

- 1. Dimensional stability and weight changes of tissue conditioners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Evaluation of Physical Properties of Four Tissue Conditioners Relined to Modeling Plastic Material - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Soft Denture Liners on L929 Fibroblasts, HaCaT Keratinocytes, and RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of gingival inflammation induced by synergism of IL-1β and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression Profile of Human Gingival Fibroblasts Induced by Interleukin-1β Reveals Central Role of Nuclear Factor-Kappa B in Stabilizing Human Gingival Fibroblasts During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of IL-1β, IL-6, TNF-α, and a-MMP-8 in sites with healthy conditions and with periodontal and peri-implant diseases: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent and HEMA Increase Adhesive Toxicity and Cytokine Release from Dental Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial physical properties of "Coe Comfort" upon mixing

An In-depth Technical Guide on the Initial Physical Properties of "Coe-Comfort" Upon Mixing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coe-Comfort™ is a self-curing, chairside edentulous tissue conditioner widely utilized in prosthodontics. Its primary applications include conditioning abused denture-bearing tissues, acting as a temporary soft liner for ill-fitting dentures, and serving as a functional impression material.[1][2] The material is composed of a powder, primarily poly(ethyl methacrylate), and a liquid containing a plasticizer (such as benzyl (B1604629) benzoate (B1203000) or dibutyl phthalate) and ethyl alcohol.[3] This guide provides a comprehensive overview of the initial physical properties of Coe-Comfort™ upon mixing, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways for professionals in research, science, and drug development.

Composition and Mixing

Coe-Comfort™ is a powder-liquid system. The powder consists of poly(ethyl methacrylate) and zinc undecylenate, which acts as a fungicide to minimize odor and fungal growth.[1][4] The liquid component is a mixture of plasticizers and ethyl alcohol.[3] The manufacturer's recommended mixing ratio is 6g of powder to 5mL of liquid.[5][6] The mixing process involves adding the powder to the liquid and mixing thoroughly for 30 seconds. The mixture is then allowed to rest for approximately one minute until it flows sluggishly from the spatula.[5][6] The viscosity and setting time can be adjusted by altering the powder-to-liquid ratio; a lower liquid content results in a thicker, faster-setting mix.[5][6]

Initial Physical Properties Upon Mixing

The clinical performance of Coe-Comfort™ is dictated by its initial physical properties, which evolve from the moment of mixing. These properties include viscosity, flowability, working and setting times, and dimensional stability.

Viscosity and Flowability

Table 1: Qualitative Viscosity and Flow Characteristics of Coe-Comfort™ Upon Mixing

| Property | Observation | Clinical Relevance |

| Initial Viscosity | Low to moderate, allowing for adequate flow under pressure.[7] | Facilitates adaptation to the mucosal surfaces for accurate functional impressions. |

| Flow Over Time | Viscosity decreases over time, exhibiting continuous flow under load. | Allows the material to conform to the changing contours of the healing oral tissues. |

Working and Setting Time

The manufacturer specifies a mixing time of 30 seconds and a resting period of approximately one minute before application.[5][6] The working time, during which the material can be manipulated and seated in the patient's mouth, is influenced by temperature; a colder oral environment can extend the working time.[5] The initial set, where the material develops sufficient elasticity to be removed from the mouth without distortion, is reported to occur within four to five minutes after insertion.[5] It is important to note that Coe-Comfort™ has a delayed final set, reaching its final hardness after 3-4 days, which allows for gradual tissue changes.[8]

Table 2: Working and Setting Characteristics of Coe-Comfort™

| Parameter | Time | Notes |

| Mixing Time | 30 seconds | As per manufacturer's instructions.[5][6] |

| Resting Time | ~1 minute | Allows the mixture to achieve a sluggishly flowing consistency.[5][6] |

| Initial Setting Time (in-mouth) | 4-5 minutes | Time until the material can be removed without distortion.[5] |

| Final Setting Time | 3-4 days | Time to reach final hardness, accommodating tissue recovery.[8] |

Dimensional Stability

Dimensional stability is a critical property for a material used for functional impressions. Studies have shown that Coe-Comfort™ exhibits some shrinkage and weight loss upon water storage.[3][9] One study reported that Coe-Comfort™ had the greatest mean percentage of shrinkage among six tissue conditioners tested.[3] The majority of this change is attributed to the leaching of ethyl alcohol, which is reported to be completely lost within 24 hours of water storage at 37°C.[3]

Table 3: Dimensional and Weight Changes of Coe-Comfort™ in Water Storage

| Time | Mean Linear Dimensional Change (%) | Mean Weight Change (%) |

| 24 hours | -1.16 to -1.61 | Significant weight loss |

| Over 21 days | Continued shrinkage | Continued weight loss |

Data synthesized from Murata et al. (2001).[3] Note that the study showed a range of shrinkage for all materials at 24 hours, and Coe-Comfort was noted to have the greatest shrinkage over the full study period.

Viscoelastic Properties

The viscoelastic nature of Coe-Comfort™ allows it to function as a shock absorber and cushion for the underlying tissues. Key viscoelastic parameters include the storage modulus (E'), loss modulus (E''), and loss tangent (tan δ).

A comparative study provided the following data on the E-modulus of Coe-Comfort™ after immersion in Phosphate Buffered Saline (PBS).

Table 4: E-modulus of Coe-Comfort™ After Immersion in PBS

| Time | E-modulus (MPa) |

| Day 1 | 0.046 |

| Day 7 | 0.061 |

Data from a comparative study evaluating four tissue conditioners.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are proposed experimental protocols for key physical properties based on ISO standards and scientific literature.

Viscosity Measurement

-

Objective: To determine the initial viscosity and its change over time.

-

Apparatus: A controlled-stress rheometer with a parallel plate geometry (e.g., 20 mm diameter).

-

Method:

-

Mix Coe-Comfort™ according to the manufacturer's instructions (6g powder to 5mL liquid for 30 seconds).[5][6]

-

Immediately transfer the mixed material to the lower plate of the rheometer.

-

Lower the upper plate to a predetermined gap (e.g., 1 mm).

-

Initiate an oscillation time sweep test at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.1%) within the linear viscoelastic region.

-

Record the complex viscosity (η*) as a function of time from the point of mixing until the material has set.

-

The test should be conducted at a controlled temperature of 37°C to simulate oral conditions.

-

Setting Time Determination (Gilmore Needle Test)

-

Objective: To determine the initial and final setting times.

-

Apparatus: Gilmore needle apparatus with two needles: an initial setting needle (113.4 g weight, 2.12 mm diameter tip) and a final setting needle (453.6 g weight, 1.06 mm diameter tip).

-

Method:

-

Mix Coe-Comfort™ as per the manufacturer's instructions.

-

Place the mixed material into a mold (e.g., 10 mm in diameter and 2 mm deep).

-

Start a timer at the beginning of the mix.

-

Gently lower the initial setting needle vertically onto the surface of the material.

-

The initial setting time is the time at which the needle no longer leaves a complete circular indentation on the surface.

-

Continue the test with the final setting needle.

-

The final setting time is the time at which the needle no longer produces any visible indentation on the surface.

-

Dimensional Stability Measurement

-

Objective: To measure the linear dimensional change over time.

-

Apparatus: A traveling microscope and a standardized mold (e.g., as per ISO 10139-1).

-

Method:

-

Mix Coe-Comfort™ and place it in a calibrated mold with reference marks.

-

After the initial set, remove the specimen from the mold.

-

Measure the initial distance between the reference marks using the traveling microscope.

-

Store the specimen in distilled water at 37°C.

-

At specified time intervals (e.g., 2 hours, 8 hours, 24 hours, 2 days, 4 days, 7 days, 14 days, and 21 days), remove the specimen from the water, blot dry, and measure the distance between the reference marks.

-

Calculate the percentage of linear dimensional change at each time point relative to the initial measurement.

-

Visualizations

Experimental Workflow Diagrams

Caption: Viscosity Measurement Workflow.

Caption: Setting Time Determination Workflow.

Conclusion

Upon mixing, Coe-Comfort™ exhibits a unique set of initial physical properties that are crucial for its clinical applications. Its low initial viscosity and ability to flow over time make it an excellent material for functional impressions and tissue conditioning. The material undergoes some dimensional changes, primarily due to the loss of ethanol (B145695) in the first 24 hours. While qualitative descriptions of its properties are available, there is a need for more quantitative data, particularly regarding its rheological behavior immediately after mixing. The provided experimental protocols, based on international standards, offer a framework for researchers to generate this much-needed data, which will further enhance our understanding and utilization of this important dental material.

References

- 1. CSN EN ISO 10139-1 - Dentistry - Soft lining materials for removable dentures - Part 1: Materials for short-term use [en-standard.eu]

- 2. Singapore Standards [singaporestandardseshop.sg]

- 3. Standards New Zealand [standards.govt.nz]

- 4. Standard NF EN ISO 10139-1 [boutique.afnor.org]

- 5. Standard - Dentistry -- Soft lining materials for removable dentures -- Part 1: Materials for short-term use ISO 10139-1:2018 - Swedish Institute for Standards, SIS [sis.se]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. dental-world.co.uk [dental-world.co.uk]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. A comparative study evaluating physical properties of four tissue conditioners relined to modeling plastic material [uwcscholar.uwc.ac.za]

Viscoelastic Properties of Coe-Comfort™ for Tissue Conditioning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the viscoelastic properties of Coe-Comfort™, a widely used tissue conditioning material in prosthodontics. Understanding these properties is crucial for researchers and professionals involved in the development of dental materials and therapeutics, as they directly impact the material's clinical performance in treating and conditioning inflamed oral tissues.

Introduction to Tissue Conditioning and Coe-Comfort™

Ill-fitting dentures can induce significant stress on the underlying oral mucosa, leading to inflammation, ulceration, and tissue deformation. Tissue conditioners are soft, resilient materials applied to the intaglio surface of a denture to provide a temporary soft lining. This lining acts as a cushion, distributing masticatory forces more evenly and allowing the abused tissues to recover.[1][2]

Coe-Comfort™ is a self-curing, acrylic-based tissue conditioner. It is supplied as a powder and liquid system. The powder primarily consists of poly(ethyl methacrylate) (PEMA), and the liquid contains a plasticizer (such as butyl phthalyl butyl glycolate), and ethyl alcohol. The material also contains zinc undecylenate, which imparts antifungal properties. When mixed, the components form a gel that exhibits viscoelastic behavior, meaning it has both viscous (fluid-like) and elastic (solid-like) properties. This viscoelastic nature is fundamental to its function as a tissue conditioner.

Core Viscoelastic Properties of Coe-Comfort™

The clinical efficacy of a tissue conditioner is dictated by its ability to flow under pressure to adapt to the changing contours of the healing tissue (viscous behavior) while also providing a stable, cushioning effect (elastic behavior). The key viscoelastic properties of Coe-Comfort™ are summarized below.

Creep Compliance

Creep is the time-dependent deformation of a material under a constant load. A high creep compliance indicates that the material will continue to flow and adapt to the tissue surface over time, which is desirable in the initial stages of tissue conditioning.

Studies have shown that Coe-Comfort™ exhibits significant creep, particularly in the first 24 hours after application.[3] This allows it to act as a functional impression material, capturing the dynamic movements of the oral tissues. However, the rate of creep decreases over time as the material becomes more elastic. One study found that Coe-Comfort®, when prepared with a lower powder-to-liquid ratio (1.2 g/ml), exhibited a high creep-compliance ratio (CCR) of 1.0-12.0 over 30 seconds, indicating a strong tendency to creep.[4] At a higher powder-to-liquid ratio (1.8 g/ml), the CCR was significantly lower at 1.0-2.1.[4]

Stress Relaxation

Stress relaxation is the decrease in stress over time when a material is held at a constant strain. This property is crucial for a tissue conditioner as it reflects the material's ability to dissipate forces and reduce pressure on the underlying tissues. A material that relaxes quickly will provide a better cushioning effect. While specific stress relaxation data for Coe-Comfort™ is not extensively detailed in the provided search results, the general principle for tissue conditioners is that a higher rate of stress relaxation is beneficial for tissue recovery.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis is a powerful technique used to characterize the viscoelastic behavior of materials by applying a sinusoidal stress and measuring the resultant strain. The key parameters obtained from DMA are the storage modulus (E'), loss modulus (E"), and tan delta (δ).

-

Storage Modulus (E'): Represents the elastic component of the material and its ability to store energy. A lower E' indicates a softer, more flexible material.

-

Loss Modulus (E"): Represents the viscous component and the material's ability to dissipate energy, usually as heat.

-

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E"/E'). It is a measure of the material's damping capacity. A higher tan delta suggests a greater cushioning effect.

One study reported the E-modulus for Coe-Comfort™ to be 0.046 MPa on day 1 and 0.061 MPa on day 7 after immersion in a simulated environment.[5] Another study highlighted that Coe-Comfort™ is a softer material compared to others like FITT and Ivoseal.[6][7]

Quantitative Data on Viscoelastic Properties

The following tables summarize the quantitative data on the viscoelastic properties of Coe-Comfort™ extracted from various studies.

Table 1: Hardness and Creep Compliance Ratio (CCR) of Coe-Comfort™

| Powder/Liquid Ratio (g/ml) | Shore A Hardness (1s - 30s) | Creep Compliance Ratio (CCR) (1s - 30s) | Reference |

| 1.2 | 5.8 (±0.5) - 1.87 (±0.2) | 1.0 - 12.0 | [4] |

| 1.8 | 23.0 (±0.8) - 16.0 (±0.6) | 1.0 - 2.1 | [4] |

Table 2: E-Modulus and Force Exerted by Coe-Comfort™

| Time Point | E-Modulus (MPa) | Force (N) | Reference |

| Day 1 | 0.046 | 1.688 | [5] |

| Day 7 | 0.061 | 2.312 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline the typical experimental protocols for evaluating the viscoelastic properties of tissue conditioners like Coe-Comfort™.

Creep Compliance Test

Caption: Workflow for Creep Compliance Testing.

Methodology:

-

Specimen Preparation:

-

Coe-Comfort™ powder and liquid are mixed according to the manufacturer's instructions or at specific powder/liquid ratios for experimental variation.

-

The mixed material is placed in a cylindrical mold (e.g., 10 mm diameter, 6 mm thickness).

-

Specimens are stored in a controlled environment, typically at 37°C in a water bath, to simulate oral conditions for a specified period (e.g., 24 hours).

-

-

Testing:

-

The specimen is placed in a universal testing machine equipped with a compression platen.

-

A constant compressive stress is applied to the specimen.

-

The resulting strain is recorded as a function of time.

-

-

Data Analysis:

-

A strain versus time curve is plotted.

-

Creep compliance, J(t), is calculated at different time points using the formula: J(t) = ε(t) / σ₀, where ε(t) is the time-dependent strain and σ₀ is the constant applied stress.

-

Stress Relaxation Test

Caption: Workflow for Stress Relaxation Testing.

Methodology:

-

Specimen Preparation: Similar to the creep compliance test.

-

Testing:

-

The specimen is placed in a universal testing machine.

-

A constant strain is rapidly applied and maintained.

-

The decay in stress required to maintain this constant strain is measured over time.

-

-

Data Analysis:

-

A stress versus time curve is plotted.

-

The relaxation modulus, E(t), is calculated as: E(t) = σ(t) / ε₀, where σ(t) is the time-dependent stress and ε₀ is the constant applied strain.

-

Dynamic Mechanical Analysis (DMA)

Caption: Workflow for Dynamic Mechanical Analysis.

Methodology:

-

Specimen Preparation:

-

Specimens are typically prepared in a rectangular shape to fit the DMA clamps.

-

Conditioning is performed as previously described.

-

-

Testing:

-

The specimen is mounted in the DMA instrument.

-

A sinusoidal strain is applied at a specific frequency (e.g., 1 Hz).

-

The resulting stress and the phase lag (δ) between the stress and strain waveforms are measured. This can be done over a range of temperatures or frequencies.

-

-

Data Analysis:

-

The instrument's software calculates the storage modulus (E'), loss modulus (E"), and tan delta (δ) based on the measured stress, strain, and phase lag.

-

Biological Interaction and Tissue Response (Logical Relationship)

While the mechanical properties of Coe-Comfort™ are well-documented, the specific signaling pathways involved in the tissue conditioning process are less so in the context of this specific material. However, we can infer a logical relationship based on the known biological principles of wound healing and the function of tissue conditioners.

The primary role of a tissue conditioner is to provide a favorable mechanical environment for tissue recovery. This involves:

-

Reduced Mechanical Stress: The soft, viscoelastic nature of Coe-Comfort™ absorbs and distributes masticatory forces, reducing mechanical irritation to the inflamed mucosa.

-

Improved Tissue Adaptation: The ability of the material to flow and adapt to the tissue contours eliminates pressure spots and allows for a more uniform load distribution.

-

Provision of a Stable Environment: By improving the fit and stability of the denture, the tissue conditioner reduces frictional forces on the mucosa.

This improved mechanical environment is thought to facilitate the natural healing processes of the tissue.

Caption: Logical Pathway of Tissue Conditioning.

This diagram illustrates the hypothesized cascade of events, starting from the material's properties to the clinical outcome. The viscoelasticity and softness of Coe-Comfort™ lead to a more favorable mechanical environment for the oral tissues. This, in turn, is expected to downregulate inflammatory signaling pathways, improve blood flow, and promote tissue repair mechanisms, ultimately leading to the resolution of inflammation and the restoration of healthy oral mucosa. Further research is needed to elucidate the specific molecular and cellular signaling pathways involved in this process.

Conclusion

Coe-Comfort™ exhibits viscoelastic properties that are well-suited for its clinical application as a tissue conditioner. Its ability to creep and relax under load allows for the adaptation to and cushioning of inflamed oral tissues. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and professionals working with this material. While the direct impact on cellular signaling pathways requires further investigation, the logical relationship between the material's mechanical properties and the biological response of the tissue underscores its therapeutic efficacy.

References

- 1. Compressive stress relaxation measurements of selected dental restorative composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanical properties of tissue conditioners. Part II: creep characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comparative study evaluating physical properties of four tissue conditioners relined to modeling plastic material [uwcscholar.uwc.ac.za]

- 6. Visco-elastic properties of four currently used tissue conditioners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Coe Comfort as a Functional Impression Material: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the application of Coe Comfort as a functional impression material. This document details its material properties, experimental protocols, and relevant biological interactions, providing a comprehensive resource for laboratory and clinical research.

Introduction

This compound is a self-curing, chairside edentulous tissue conditioner widely utilized in prosthodontics.[1][2][3] Composed of a powder (poly(ethyl methacrylate)) and a liquid (aromatic ester-ethyl alcohol), it functions as a viscoelastic material that allows for the conditioning of abused denture-bearing tissues and can be employed as a functional impression material.[1][4] Its ability to flow under pressure and maintain a degree of plasticity over time enables it to record the functional contours of the oral mucosa, providing a physiologically accurate impression.[4][5] This guide offers a technical overview of this compound for research applications, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows.

Material Composition and Properties

This compound's distinct properties stem from its composition. The poly(ethyl methacrylate) powder, when mixed with the liquid containing an aromatic ester plasticizer and ethyl alcohol, forms a gel. This gel does not undergo a complete, cross-linking polymerization immediately, allowing it to remain soft and adaptable for a period.[5] The material contains zinc undecylenate, which serves to minimize fungal growth and odor.[2][3]

Physical and Mechanical Properties

The performance of this compound as a functional impression material is dictated by its physical and mechanical characteristics. Key properties include viscoelasticity, dimensional stability, tear strength, and water sorption and solubility. These properties are crucial for the accuracy and reliability of the functional impression.

Table 1: Summary of Physical and Mechanical Properties of this compound

| Property | Test Method | Result | Comparison Materials & Results | Source |

| Viscoelasticity | Dynamic Mechanical Analysis | Exhibits soft, viscoelastic properties | Softer than FITT and Ivoseal | [6] |

| Dimensional Stability | Traveling Microscope | Shrinkage and weight loss in water storage | Dimensional accuracy is less than Visco-Gel | [7] |

| Tear Strength | Trouser-leg design specimen | 0.46 ± 0.10 N (before thermocycling) | Lower than Sofreliner Tough M (10.36 ± 1.00 N) | [8] |

| 0.42 ± 0.08 N (after 3000 thermocycles) | Lower than Sofreliner Tough M (9.65 ± 1.66 N) | [8] | ||

| Water Sorption | ISO 4049:2009 | Data not specifically available for this compound in this format | - | |

| Solubility | ISO 4049:2009 | Data not specifically available for this compound in this format | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound as a functional impression material.

Protocol for Functional Impression Technique

This protocol outlines the clinical steps for obtaining a functional impression using this compound. The objective is to record the functional shape of the denture-bearing tissues.

Experimental Workflow: Functional Impression Technique

Caption: Workflow for the clinical application of this compound as a functional impression material.

Detailed Steps:

-

Denture Preparation: The patient's existing denture is relieved of any undercuts and the tissue-bearing surface is roughened to enhance adhesion of the this compound material.[9]

-

Lubricant Application: A thin layer of a suitable lubricant (e.g., COE LUBRICANT) is applied to the buccal and labial flanges of the denture to prevent the impression material from adhering to these surfaces.[9]

-

Material Dispensing: Dispense 5 mL of this compound liquid into a mixing cup and add 6g of the powder.[9]

-

Mixing: Mix the powder and liquid thoroughly for 30 seconds until a homogenous consistency is achieved.[9]

-

Resting Period: Allow the mixture to rest for approximately one minute, or until it flows sluggishly from the spatula.[9]

-

Material Application: Evenly spread the mixed material over the tissue-bearing surface of the denture.

-

Denture Seating: Instruct the patient to rinse their mouth with cold water to lower the temperature, which can provide a more favorable working time.[9] Seat the denture in the patient's mouth and instruct them to close gently into occlusion.[9]

-

Functional Movements: Encourage the patient to talk for a few minutes to simulate functional movements of the surrounding oral tissues.[9]

-

Removal and Inspection: After 4-5 minutes, remove the denture from the mouth and rinse it thoroughly with cold water. Trim any excess material.[9]

-

Pouring the Cast: It is recommended to pour the dental stone cast within 24 hours to ensure the best dimensional stability of the impression.[7]

Protocol for In Vitro Cytotoxicity Assay (L929 Fibroblasts)

This protocol describes a method to assess the biocompatibility of this compound by evaluating its effect on the viability of L929 mouse fibroblast cells.

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: Workflow for assessing the in-vitro cytotoxicity of this compound using L929 fibroblasts.

Detailed Steps:

-

Material Preparation: Prepare disc-shaped specimens of this compound according to the manufacturer's instructions, ensuring standardized dimensions.

-

Cell Culture: Culture L929 mouse fibroblasts in a suitable medium (e.g., DMEM) and seed them into 96-well plates. Incubate for 24 hours to allow for cell attachment.

-

Direct Contact Exposure: Place the prepared this compound discs in direct contact with the fibroblast monolayers in the wells.

-

Incubation: Co-culture the cells with the material for predetermined time points (e.g., 24 and 48 hours).

-

Viability Assay:

-

Remove the this compound discs from the wells.

-

Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), to each well.

-

Incubate for the time specified by the reagent manufacturer to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

-

-

Absorbance Measurement: Measure the absorbance of the formazan product using a spectrophotometer at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the wells containing the this compound discs to that of the control wells (cells cultured without the material).

Biological Interactions and Clinical Considerations

When used as a functional impression material, this compound is in direct contact with the oral mucosa. Research has shown that components of soft liners, including plasticizers, can leach out over time. This leaching can affect the physical properties of the material and may have biological consequences.

Studies have indicated that this compound can exhibit some level of cytotoxicity in vitro.[8] The release of substances from the material may influence cellular responses. For instance, research has investigated the effect of soft liners on the expression of cellular proteins involved in wound healing and cell viability.

Signaling Pathway: Potential Cellular Response to Leached Components

Caption: A simplified diagram illustrating the potential interaction of leached components from this compound with oral mucosal cells.

Conclusion

This compound serves as a valuable tool in prosthodontic research, particularly in studies involving functional impressions and tissue conditioning. Its viscoelastic properties allow for the dynamic recording of the oral mucosa, providing a more physiologically accurate basis for denture fabrication compared to static impression techniques. However, researchers should be mindful of its dimensional changes over time and its potential for cytotoxicity. The detailed protocols and compiled data in this guide provide a foundation for the standardized use and evaluation of this compound in a research setting. Further investigation into the long-term stability and biocompatibility of this compound will continue to refine its application in both clinical practice and scientific inquiry.

References

- 1. gc.dental [gc.dental]

- 2. COE-COMFORT™: Dental Tissue Conditioner | GC America [gc.dental]

- 3. Dentabel Plus | Products [dentabelplus.com]

- 4. Tissue conditioning materials as functional impression materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ispcd.org [ispcd.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Tissue conditioners as functional impression materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gc.dental [gc.dental]

In Vitro Biocompatibility of Coe-Comfort™: A Technical Guide

An in-depth analysis of the cellular response to Coe-Comfort™, a widely used tissue conditioner in prosthodontics. This guide provides a comprehensive overview of its in vitro biocompatibility, focusing on cytotoxicity, genotoxicity, and inflammatory potential, supported by detailed experimental protocols and data analysis.

Introduction

Coe-Comfort™ is a self-curing, chairside edentulous tissue conditioner designed to restore the health of underlying oral tissues. Composed primarily of poly(methyl methacrylate) and benzyl (B1604629) benzoate (B1203000), its biocompatibility is a critical factor for clinical success. This technical guide synthesizes findings from multiple in vitro studies to provide researchers, scientists, and drug development professionals with a detailed understanding of the cellular and molecular responses to this dental material.

Cytotoxicity Profile

The cytotoxicity of Coe-Comfort™ has been evaluated using various in vitro models, primarily with L929 mouse fibroblasts, a standard cell line for biocompatibility testing. The primary methods employed have been the XTT and alamarBlue™ assays, which measure mitochondrial activity as an indicator of cell viability.

Quantitative Cytotoxicity Data

Studies consistently demonstrate that Coe-Comfort™ exhibits a degree of cytotoxicity, particularly in its freshly prepared state. This is largely attributed to the leaching of components, such as benzyl benzoate, into the surrounding environment.[1][2]

Table 1: Cytotoxicity of Coe-Comfort™ on L929 Fibroblasts (XTT Assay) [2]

| Incubation Period | Mean Cytotoxicity (%) ± SD |

| 0 hours (Fresh) | 85.5 ± 2.5 |

| 24 hours | 84.2 ± 3.1 |

| 48 hours | 83.7 ± 2.8 |

| 72 hours | 83.1 ± 3.5 |

Table 2: Comparative Cytotoxicity of Soft Denture Lining Materials (alamarBlue™ Assay) after 24 and 48 hours

| Material | Cell Viability (%) - 24 hours (Qualitative) | Cell Viability (%) - 48 hours (Qualitative) |

| Coe-Comfort™ | Significantly Reduced | Significantly Reduced |

| Sofreliner Tough M | High | High |

| Visco-gel | Moderate | Moderate |

Note: Quantitative data for the alamarBlue™ assay on Coe-Comfort™ was not available in the reviewed literature; however, graphical representations indicated a significant reduction in cell survival compared to control groups.

Genotoxicity Assessment

Direct in vitro genotoxicity studies on the complete Coe-Comfort™ material are limited in the available scientific literature. However, assessments of its primary component, benzyl benzoate, provide some insight into its potential to cause genetic damage.

Standard genotoxicity assays, such as the Ames test, in vitro micronucleus test, and chromosomal aberration assays, have been conducted on benzyl benzoate. The results from these studies have consistently shown that benzyl benzoate is not mutagenic or clastogenic in vitro.[3] Therefore, based on the available data for its main leachable component, Coe-Comfort™ is not expected to have genotoxic potential. Further testing on the complete material using methods like the comet assay or micronucleus test would be beneficial to confirm this.[4]

Inflammatory Response

The inflammatory potential of Coe-Comfort™ has not been extensively characterized in vitro through the direct measurement of inflammatory mediators. However, the observed cytotoxicity suggests that leachable components could potentially trigger an inflammatory response in oral tissues. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are key mediators of inflammation.[5][6] Future in vitro studies employing co-culture models with immune cells (e.g., macrophages) and oral fibroblasts, followed by analysis of cytokine production, would be necessary to fully elucidate the inflammatory profile of Coe-Comfort™.

Experimental Protocols

Cytotoxicity Testing: XTT Assay

This protocol is a generalized procedure based on standard methodologies for evaluating the cytotoxicity of dental materials.[2][7][8]

Objective: To quantify the viability of L929 fibroblasts in response to extracts from Coe-Comfort™.

Materials:

-

Coe-Comfort™ tissue conditioner

-

L929 mouse fibroblast cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfamoyl)-2H-tetrazolium-5-carboxanilide) labeling reagent

-

Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)

-

96-well cell culture plates

-

Spectrophotometer (microplate reader)

Procedure:

-

Specimen Preparation:

-

Prepare disc-shaped specimens of Coe-Comfort™ according to the manufacturer's instructions.

-

Sterilize the specimens using a suitable method (e.g., ethylene (B1197577) oxide or UV irradiation).

-

-

Eluate Preparation:

-

Incubate the sterile specimens in complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at a surface area to volume ratio of 3 cm²/mL.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Collect the eluate and filter-sterilize it.

-

-

Cell Seeding:

-

Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Exposure:

-

Remove the culture medium and replace it with the prepared eluates of Coe-Comfort™.

-

Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

-

XTT Assay:

-

Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent.

-

Add the XTT working solution to each well and incubate for 4 hours at 37°C.

-

Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the negative control.

-

Diagram 1: Experimental Workflow for XTT Cytotoxicity Assay

Caption: Workflow for assessing Coe-Comfort™ cytotoxicity using the XTT assay.

Cytotoxicity Testing: alamarBlue™ Assay

This protocol is a generalized procedure based on standard methodologies for the alamarBlue™ assay.[9][10]

Objective: To assess the metabolic activity and proliferation of L929 fibroblasts exposed to Coe-Comfort™.

Materials:

-

Coe-Comfort™ tissue conditioner

-

L929 mouse fibroblast cell line

-

Cell culture medium and supplements (as above)

-

alamarBlue™ reagent

-

96-well cell culture plates

-

Fluorometer or spectrophotometer

Procedure:

-

Specimen and Eluate Preparation: Follow steps 1 and 2 from the XTT assay protocol.

-

Cell Seeding and Exposure: Follow steps 3 and 4 from the XTT assay protocol.

-

alamarBlue™ Assay:

-

Add alamarBlue™ reagent to each well (typically 10% of the culture volume).

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm).

-

-

Data Analysis:

-

Calculate the percentage of alamarBlue™ reduction according to the manufacturer's instructions, which correlates with cell viability.

-

Diagram 2: alamarBlue™ Assay Workflow

Caption: Workflow of the alamarBlue™ cell viability assay.

Signaling Pathways

Currently, there is a lack of specific research identifying the precise cellular signaling pathways that are modulated by leachables from Coe-Comfort™. Given that benzyl benzoate is a primary component, it is plausible that pathways related to cellular stress and apoptosis could be affected. Benzyl benzoate has been shown to induce apoptosis and cell cycle arrest in some cancer models through mechanisms involving oxidative stress and mitochondrial dysfunction. Further investigation is required to determine if similar pathways are activated in oral cell types upon exposure to Coe-Comfort™.

Diagram 3: Hypothetical Signaling Cascade Post-Exposure to Coe-Comfort™ Leachables

Caption: A hypothetical pathway of cytotoxicity induced by Coe-Comfort™ leachables.

Conclusion